molecular formula C25H30O7 B1201166 Propolin B

Propolin B

カタログ番号: B1201166
分子量: 442.5 g/mol
InChIキー: WCDJIWAYGSJPBT-LDEBPVJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propolin B is a prenylflavanone compound isolated from Taiwanese propolis. It belongs to a class of bioactive compounds known for their significant cytotoxic properties. Research on related propolins (such as Propolin C and G) indicates that these compounds can efficiently induce apoptosis in various cancer cell lines, including melanoma and brain cancer cells, suggesting potential research applications for Propolin B in studying cancer cell proliferation and death mechanisms . The biological activity of prenylflavanones is often linked to the induction of caspase-dependent pathways and the regulation of mitochondrial functions, making them valuable tools for investigating molecular oncology and cellular stress responses . Like other propolis-derived compounds, Propolin B may also possess antioxidant and free radical scavenging activities, which can be explored in models of oxidative stress . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C25H30O7

分子量

442.5 g/mol

IUPAC名

(2S)-2-[3,4-dihydroxy-5-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H30O7/c1-14(5-4-8-25(2,3)31)6-7-15-9-16(10-20(29)24(15)30)21-13-19(28)23-18(27)11-17(26)12-22(23)32-21/h6,9-12,21,26-27,29-31H,4-5,7-8,13H2,1-3H3/b14-6+/t21-/m0/s1

InChIキー

WCDJIWAYGSJPBT-LDEBPVJWSA-N

異性体SMILES

C/C(=C\CC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)/CCCC(C)(C)O

正規SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)CCCC(C)(C)O

同義語

propolin B

製品の起源

United States

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating and purifying Propolin B from natural sources, and how do extraction solvents influence yield and purity?

  • Methodological Answer : Propolin B, a bioactive prenylated flavonoid, is typically isolated using solvent extraction (e.g., ethanol, hexane) followed by chromatographic techniques like HPLC or column chromatography. Ethanol-water mixtures (70–80% ethanol) are preferred for balancing polarity and solubility, maximizing yield while minimizing co-extraction of non-target compounds . Purity (>95%) is verified via NMR and LC-MS, with solvent choice critically impacting the removal of waxes and terpenoids .

Q. How is Propolin B structurally characterized, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

  • UV-Vis : Identifies flavonoid absorption bands (λ~260–360 nm).
  • NMR (1H, 13C, 2D-COSY) : Confirms prenyl group positioning and aromatic substitution patterns.
  • HR-MS : Validates molecular formula (e.g., C₂₅H₂₈O₄) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Provides definitive stereochemical data. Cross-referencing with existing spectral libraries is mandatory for novel derivatives .

Q. What in vitro assays are most reliable for assessing Propolin B’s antioxidant activity, and how should controls be designed?

  • Methodological Answer : Standard assays include DPPH radical scavenging, FRAP, and ORAC. Controls must include:

  • Positive controls : Trolox or ascorbic acid at varying concentrations.
  • Negative controls : Solvent-only (e.g., DMSO) to exclude interference.
  • Sample replicates : Triplicate measurements to ensure reproducibility. IC₅₀ values should be normalized to compound purity and compared against reference antioxidants .

Advanced Research Questions

Q. How can contradictory findings in Propolin B’s anti-inflammatory mechanisms (e.g., NF-κB vs. MAPK pathway dominance) be resolved experimentally?

  • Methodological Answer : Contradictions arise from cell-type specificity or concentration-dependent effects. To resolve this:

  • Dose-response profiling : Test Propolin B across a wide range (0.1–100 μM) in primary macrophages (e.g., RAW 264.7) vs. epithelial cells.
  • Pathway inhibition assays : Use siRNA knockdown or pharmacological inhibitors (e.g., BAY 11-7082 for NF-κB, U0126 for MAPK) to isolate signaling nodes.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map temporal pathway activation .

Q. What experimental designs are recommended to evaluate Propolin B’s synergistic effects with conventional chemotherapeutic agents?

  • Methodological Answer : Use combinatorial index (CI) analysis via the Chou-Talalay method:

  • Fixed-ratio testing : Combine Propolin B with cisplatin/doxorubicin at non-toxic doses (e.g., IC₁₀–IC₂₀).
  • Synergy metrics : CI < 1 indicates synergy; validate via apoptosis assays (Annexin V/PI) and caspase-3 activation.
  • Mechanistic cross-talk : Assess P-glycoprotein inhibition (calcein-AM assay) to rule out efflux-mediated resistance .

Q. How should researchers address discrepancies in Propolin B’s bioavailability data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often stem from poor solubility or first-pass metabolism. Strategies include:

  • Formulation optimization : Nanoemulsions or liposomes to enhance aqueous solubility.
  • Pharmacokinetic (PK) studies : Plasma concentration-time profiling (LC-MS/MS) in rodents, comparing oral vs. intravenous administration.
  • Metabolite identification : Use liver microsomes or hepatocytes to track phase I/II metabolism .

Data Contradiction Analysis

Q. What statistical approaches are suitable for reconciling variability in Propolin B’s cytotoxic IC₅₀ values across cancer cell lines?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from ≥5 independent studies; apply random-effects models to account for heterogeneity.
  • Sensitivity analysis : Stratify by cell lineage (e.g., breast vs. lung cancer) and culture conditions (e.g., serum-free vs. FBS-supplemented media).
  • Multivariate regression : Identify covariates (e.g., ROS levels, p53 status) influencing potency .

Experimental Design Tables

Parameter Recommendation Evidence Source
Extraction SolventEthanol-water (7:3 v/v)
Purity ValidationNMR + LC-MS (≥95%)
Synergy AssessmentChou-Talalay CI method
Bioavailability ModelRodent PK with nanoformulation
Conflicting Findings Resolution Strategy
NF-κB vs. MAPK dominanceCell-type-specific pathway inhibition assays
In vitro vs. in vivo PKNanoemulsion optimization + metabolite ID

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。